4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one
Description
This compound features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group at positions 3 and 5, respectively. The pyridine is linked via an ether oxygen to a para-substituted aniline, which is further connected to a trifluoromethylated α,β-unsaturated ketone (1,1,1-trifluoro-3-penten-2-one) (Figure 1).
Properties
IUPAC Name |
(Z)-4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-1,1,1-trifluoropent-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF6N2O2/c1-9(6-14(27)17(22,23)24)26-11-2-4-12(5-3-11)28-15-13(18)7-10(8-25-15)16(19,20)21/h2-8,26H,1H3/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPVYVKDFBUVAD-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one typically involves the following steps:
Preparation of Intermediates: : The synthesis begins with the preparation of intermediates such as 3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy-aniline and 1,1,1-trifluoro-3-penten-2-one. Each intermediate is synthesized through carefully controlled reactions involving specific reagents and conditions.
Coupling Reaction: : The final step involves coupling these intermediates under specific reaction conditions, often in the presence of a catalyst and solvent, to form the desired compound.
Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale batch processes, utilizing advanced equipment to ensure precision, safety, and efficiency. Continuous monitoring and optimization of reaction conditions are crucial to maximize yield and purity.
Chemical Reactions Analysis
4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one undergoes various chemical reactions, including:
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into reduced forms with altered functional groups.
Substitution: : The compound is reactive to nucleophilic substitution reactions, where specific functional groups are replaced by other nucleophiles, often leading to a wide array of products.
Common Reagents and Conditions: : Reagents such as acids, bases, and transition metal catalysts play significant roles in facilitating these reactions under controlled conditions.
Scientific Research Applications
The compound 4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one has notable applications across multiple fields:
Chemistry: : It serves as a valuable intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: : In biological research, it is utilized for studying enzyme interactions and cellular pathways.
Medicine: : This compound has potential therapeutic applications, particularly in the development of pharmaceuticals targeting specific diseases.
Industry: : Its unique properties make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through intricate mechanisms involving specific molecular targets and pathways. It interacts with biological macromolecules, such as proteins and enzymes, altering their function and modulating biological processes. The trifluoromethyl and pyridinyl groups enhance its binding affinity and specificity, contributing to its effectiveness.
Comparison with Similar Compounds
Key structural attributes :
- Pyridine core : Electron-withdrawing substituents (Cl, CF₃) increase stability and influence electronic properties.
- Ether linkage : Provides rigidity compared to amine or alkyl bridges.
Comparison with Structurally Similar Compounds
4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone (CAS 860784-88-9)
Structural similarities :
- Shares the 3-chloro-5-trifluoromethyl-pyridinyloxy-anilino backbone. Differences:
- Replaces the trifluoro-pentenone with a phthalazinone ring linked via a methylene group. Implications:
- Phthalazinone: Introduces aromaticity and planar geometry, which may enhance π-π stacking interactions. The additional nitrogen atoms could improve solubility but reduce lipophilicity compared to the target compound.
- Methylene bridge: Increases flexibility but reduces conjugation with the aniline moiety. Applications: Not explicitly stated in evidence, but phthalazinones are often explored in medicinal chemistry for kinase inhibition .
1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(1H)-pyridinone
Structural similarities :
- Retains the 3-chloro-5-trifluoromethyl-pyridine core.
Differences : - Substitutes the ether-linked aniline with a direct amino linkage to a pyridinone ring. Implications:
- Amino linkage: Increases electron density at the pyridine nitrogen, altering electronic properties compared to the ether bridge in the target compound. Molecular Data:
- Formula: C₁₁H₇ClF₃N₃O
- Molecular weight: 289.64 g/mol .
(E)-1,1,1-Trifluoro-4-(2-hydroxyanilino)-3-penten-2-one (CAS 303986-90-5)
Structural similarities :
- Contains the trifluoro-pentenone moiety and an aniline linkage. Differences:
- Lacks the pyridine ring; instead, the aniline is substituted with a hydroxyl group.
Implications : - Hydroxyl group : Increases hydrophilicity but may reduce metabolic stability due to susceptibility to glucuronidation.
- Simplified structure: Absence of the pyridine ring could limit π-stacking interactions but improve synthetic accessibility.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₁ClF₆N₂O₂* | 424.73 | Cl, CF₃ (pyridine); CF₃-pentenone | High lipophilicity; α,β-unsaturated ketone |
| 4-((3-((3-Chloro-5-(trifluoromethyl)...† | C₂₁H₁₄ClF₃N₄O₂ | 452.81 | Phthalazinone; methylene bridge | Planar aromatic system; moderate solubility |
| 1-{[3-Chloro-5-(trifluoromethyl)...‡ | C₁₁H₇ClF₃N₃O | 289.64 | Pyridinone; amino linkage | Enhanced hydrogen bonding; lower MW |
| (E)-1,1,1-Trifluoro-4-(2-hydroxyanilino)... | C₁₁H₁₀F₃NO₂ | 245.20 | 2-hydroxyaniline; trifluoro-pentenone | Higher solubility; reduced stability |
*Derived from IUPAC name; †From ; ‡From .
Research Findings and Hypotheses
- In contrast, the pyridinone analog () may exhibit altered binding due to its electron-rich heterocycle .
- Solubility vs. Lipophilicity: The phthalazinone derivative () likely has higher aqueous solubility than the target compound due to its polar nitrogen atoms, but this may come at the cost of reduced membrane permeability .
- Reactivity: The trifluoro-pentenone in the target compound and ’s analog could act as Michael acceptors, enabling covalent binding to cysteine residues in enzymes. However, ’s hydroxyl group may render it more prone to metabolic degradation .
Biological Activity
The compound 4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 424.7 g/mol. The structure includes several functional groups that contribute to its biological activity.
Structural Features
- Trifluoromethyl Group : Known for enhancing lipophilicity and biological activity.
- Chlorine Atom : Often associated with increased antibacterial properties.
- Pyridine Ring : Contributes to the compound's interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds with similar structural features. For instance, derivatives containing trifluoromethyl and sulfonyl groups have shown significant antibacterial properties against various strains, including Bacillus mycoides and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds ranged from 4.88 µg/mL to higher values depending on the specific derivative tested.
Anticancer Activity
The anticancer efficacy of derivatives related to this compound has been evaluated against multiple human cancer cell lines. Notably, compounds with similar trifluoromethyl substitutions demonstrated IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent. For example:
These results indicate that compounds with trifluoromethyl groups may enhance potency through multipolar interactions with target proteins.
Research has indicated that the presence of trifluoromethyl groups can significantly affect the electronic characteristics of aromatic rings, leading to increased binding affinity to biological targets . Molecular docking studies have shown promising inhibition of key proteins involved in cancer progression and bacterial resistance.
Case Studies
- Study on Antibacterial Properties :
- Evaluation of Anticancer Efficacy :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
